![molecular formula C15H19ClN2 B14597700 1-[2-(3-Chlorophenyl)hexyl]-1H-imidazole CAS No. 61055-67-2](/img/structure/B14597700.png)
1-[2-(3-Chlorophenyl)hexyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(3-Chlorophenyl)hexyl]-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This specific compound features a 3-chlorophenyl group attached to a hexyl chain, which is further connected to an imidazole ring. The presence of the chlorophenyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Chlorophenyl)hexyl]-1H-imidazole typically involves the following steps:
Formation of the Hexyl Chain: The hexyl chain can be synthesized through a series of reactions starting from simpler alkanes or alkenes.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a suitable leaving group on the hexyl chain is replaced by the chlorophenyl group.
Formation of the Imidazole Ring: The final step involves the cyclization of the intermediate compound to form the imidazole ring. This can be achieved through a condensation reaction involving an amine and a carbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(3-Chlorophenyl)hexyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-[2-(3-Chlorophenyl)hexyl]-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-[2-(3-Chlorophenyl)hexyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-[2-(3-Chlorophenyl)hexyl]-1H-imidazole can be compared with other similar compounds, such as:
1-[2-(4-Chlorophenyl)hexyl]-1H-imidazole: This compound has a similar structure but with the chlorine atom in a different position on the phenyl ring.
1-[2-(3-Bromophenyl)hexyl]-1H-imidazole: This compound features a bromine atom instead of chlorine, which can affect its chemical properties and reactivity.
1-[2-(3-Chlorophenyl)butyl]-1H-imidazole: This compound has a shorter butyl chain instead of a hexyl chain, which can influence its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which impart distinct chemical and biological properties.
Propiedades
Número CAS |
61055-67-2 |
|---|---|
Fórmula molecular |
C15H19ClN2 |
Peso molecular |
262.78 g/mol |
Nombre IUPAC |
1-[2-(3-chlorophenyl)hexyl]imidazole |
InChI |
InChI=1S/C15H19ClN2/c1-2-3-5-14(11-18-9-8-17-12-18)13-6-4-7-15(16)10-13/h4,6-10,12,14H,2-3,5,11H2,1H3 |
Clave InChI |
ZATGYXGMJDSSQA-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CN1C=CN=C1)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-2-methylbenzene](/img/structure/B14597620.png)
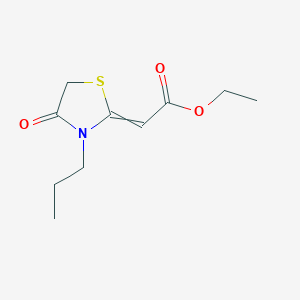
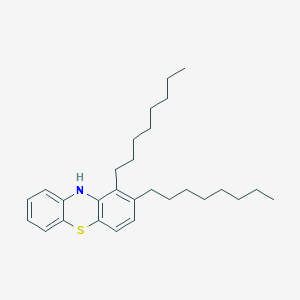
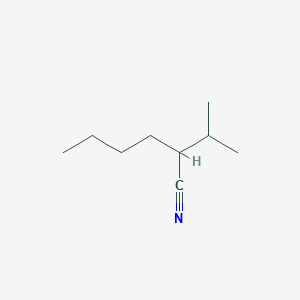
![3-[(1H-Indol-3-yl)sulfanyl]but-2-enoic acid](/img/structure/B14597636.png)
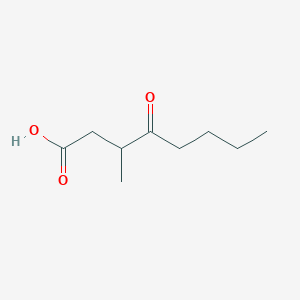
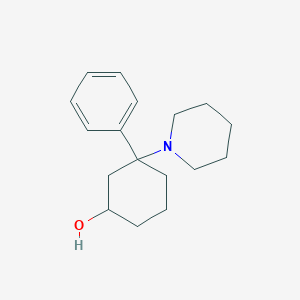

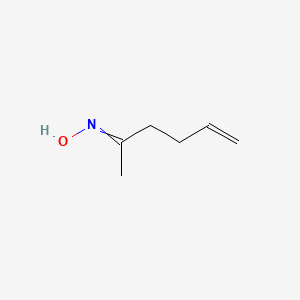
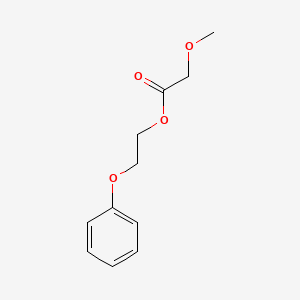
![3-Chloro-4-(chloromethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B14597684.png)



